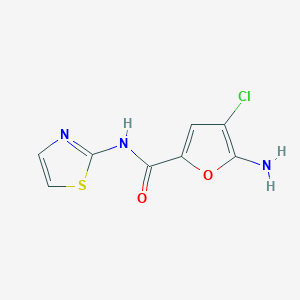![molecular formula C12H17NO4S B14211640 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid CAS No. 819849-91-7](/img/structure/B14211640.png)
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurological conditions such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid typically involves the reaction of 3-aminopropane-1-sulfonic acid with various reagents to introduce the desired functional groups. One common method involves the use of protecting groups to selectively modify the amino and sulfonic acid groups, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the sulfonic acid group.
Reduction: Reduction reactions can target the carbonyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the carbonyl group can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonic acid chemistry.
Wirkmechanismus
The mechanism of action of 3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid involves its interaction with GABA receptors. It acts as a partial agonist at GABA_A receptors and an antagonist at GABA_B receptors. This dual activity helps modulate neurotransmitter release and neuronal excitability. Additionally, its ability to bind to amyloid beta peptides and prevent their aggregation is crucial in its potential therapeutic effects for Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taurine: Similar in structure but lacks the additional carbon in the chain.
GABA: Shares functional similarities in modulating neurotransmitter activity but differs structurally.
Acamprosate: A derivative of homotaurine used in the treatment of alcohol dependence.
Uniqueness
3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid is unique due to its dual activity at GABA receptors and its ability to interact with amyloid beta peptides. This combination of properties makes it a promising candidate for therapeutic applications in neurological disorders .
Eigenschaften
CAS-Nummer |
819849-91-7 |
|---|---|
Molekularformel |
C12H17NO4S |
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
3-[[(2R)-1-oxo-3-phenylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO4S/c14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18(15,16)17/h1-3,5-6,10,12-13H,4,7-9H2,(H,15,16,17)/t12-/m1/s1 |
InChI-Schlüssel |
FGJBOIBYUMEDGP-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C=O)NCCCS(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C=O)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
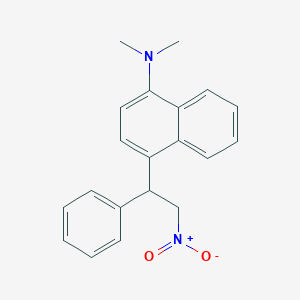
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
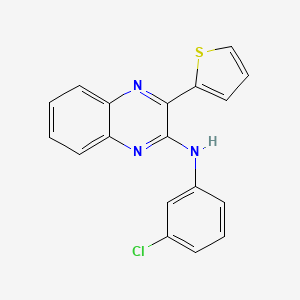
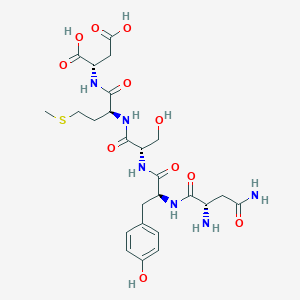
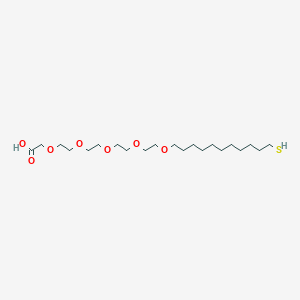
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
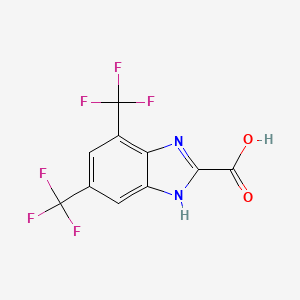
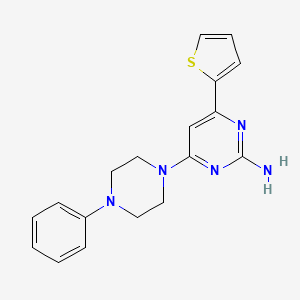

![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
